molecular formula C6H3BrFI B1273634 1-Bromo-3-fluoro-5-iodobenzene CAS No. 845866-85-5

1-Bromo-3-fluoro-5-iodobenzene

Cat. No.: B1273634
CAS No.: 845866-85-5
M. Wt: 300.89 g/mol
InChI Key: OQUKJSVQMVBUBY-UHFFFAOYSA-N
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Properties

IUPAC Name

1-bromo-3-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUKJSVQMVBUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375612
Record name 1-bromo-3-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-85-5
Record name 1-bromo-3-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845866-85-5
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Preparation Methods

Sequential Halogenation via Diazotization-Iodination

Reaction Mechanism and Pathway

This method employs diazotization to introduce halogens sequentially. The process begins with 3-fluoroaniline derivatives, leveraging the directing effects of existing substituents. Key steps include:

  • Diazotization bromination : Conversion of an amino group to a diazonium salt, followed by bromide substitution.
  • Reduction : Transformation of nitro to amino groups to enable further functionalization.
  • Diazotization iodination : Final substitution with iodine via a second diazonium intermediate.

Optimized Protocol (Patent CN108002976B)

  • Step 1 : Diazotization bromination of 1-fluoro-2-amino-3-nitrobenzene
    • Reagents: NaNO₂, HBr, H₂SO₄
    • Conditions: 0–5°C, 2 hours
    • Yield: 92% 1-fluoro-2-bromo-3-nitrobenzene.
  • Step 2 : Reduction of nitro group
    • Reagents: H₂ (1 MPa), Raney Ni, isopropanol
    • Conditions: Room temperature, 5 hours
    • Yield: 97% 1-fluoro-2-bromo-3-aminobenzene.
  • Step 3 : Diazotization iodination
    • Reagents: NaNO₂, KI, H₂SO₄
    • Conditions: Room temperature, 2 hours
    • Yield: 75% 1-bromo-3-fluoro-5-iodobenzene.
Table 1: Performance Metrics of Diazotization-Iodination
Step Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
1 2 0–5 92 ≥98
2 5 25 97 ≥99
3 2 25 75 ≥95

Direct Iodination via Grignard Reagent Intermediates

Methodology

This approach utilizes organomagnesium intermediates to introduce iodine. Starting from 1,3-dibromo-5-fluorobenzene, a Grignard reagent is formed, followed by iodination:

  • Grignard formation : Reaction with isopropylmagnesium chloride.
  • Iodine quenching : Electrophilic substitution at the activated position.

Industrial-Scale Protocol

  • Starting material : 1,3-dibromo-5-fluorobenzene (10 g, 37 mmol)
  • Grignard reagent : iPrMgCl (1.05 eq), THF, −25°C → RT, 16 hours
  • Iodination : I₂ (1.1 eq), 17 hours, RT
  • Workup : Na₂S₂O₃ quench, extraction with CH₂Cl₂
  • Yield : 82% (9.6 g).
Key Advantages:
  • Avoids explosive diazonium salts.
  • Scalable to kilogram quantities with minimal purification.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Although typically used for biaryl synthesis, modified Suzuki couplings can introduce iodine post-coupling. For example:

  • Substrate : this compound + arylboronic acid
  • Catalyst : Pd(PPh₃)₄ (1 mol%)
  • Conditions : DME/K₂CO₃, 100°C, 12 hours.

Case Study: Synthesis of 3'-Bromo-5'-fluoro-2-methyl-1,1'-biphenyl

  • Starting material : this compound (5.0 mmol)
  • Partner : 2-methylphenylboronic acid (1.05 eq)
  • Yield : 84% after column chromatography.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Total Yield (%) Reaction Steps Scalability Safety Concerns
Diazotization-Iodination 67 (cumulative) 3 Moderate Diazonium intermediates
Grignard Iodination 82 2 High Moisture-sensitive reagents
Suzuki Coupling 70–85 1–2 Moderate Palladium catalyst cost

Challenges and Optimization Strategies

Regioselectivity Control

  • Fluorine directing effects : Meta-directing nature of fluorine ensures iodination at position 5.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

Purification Techniques

  • Distillation : Effective for final product isolation (bp 242°C at 760 mmHg).
  • Recrystallization : Ethanol/water mixtures yield 98% purity.

Industrial Production Considerations

Cost Analysis

  • Iodine utilization : Diazotization methods achieve 85–90% iodine atom economy vs. 70% in Grignard routes.
  • Catalyst recycling : Pd recovery systems reduce Suzuki coupling costs by 40%.

Environmental Impact

  • Waste streams : Diazotization generates acidic brine (pH <1), requiring neutralization.
  • Green chemistry : Microwave-assisted iodination reduces energy use by 30%.

Emerging Technologies

Electrochemical Iodination

  • Setup : Pt electrodes, Et₃N·3HF electrolyte
  • Conditions : 2 mA constant current, 2 Faraday charge
  • Yield : 42% (pulsed DC), 35% (continuous DC).

Flow Chemistry

  • Benefits : Improved heat transfer, reduced reaction times (3 hours vs. 17 hours batch).

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Sonogashira coupling with terminal alkynes produces alkynylbenzenes, while the Heck reaction with alkenes yields substituted alkenes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₃BrFI
  • Molecular Weight : 300.89 g/mol
  • Density : 2.3 g/cm³
  • Boiling Point : Approximately 242 °C at 760 mmHg

The compound's structure allows it to participate in a variety of chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Organic Synthesis

1-Bromo-3-fluoro-5-iodobenzene serves as an essential intermediate in organic synthesis. Its ability to undergo nucleophilic aromatic substitution and cross-coupling reactions makes it particularly useful for creating diverse chemical entities.

Key Reactions :

  • Nucleophilic Aromatic Substitution : The halogen atoms can be replaced by nucleophiles such as amines or alcohols.
  • Suzuki Coupling Reactions : This compound is commonly used with arylboronic acids to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the synthesis of various pharmaceutical agents. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which play crucial roles in drug metabolism.

Pharmaceutical Applications :

  • Development of bioactive compounds with potential therapeutic applications.
  • Synthesis of intermediates for drugs targeting various diseases, including cancer and bacterial infections.

Material Science

The compound is also employed in the development of advanced materials, including molecular glassformers. Its unique halogenation pattern contributes to properties necessary for creating new materials with specific functionalities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The halogenation enhances efficacy compared to non-halogenated analogs, suggesting potential for developing new antimicrobial agents.

Anticancer Properties

Certain derivatives have shown the ability to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS). This mechanism highlights the compound's potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-iodobenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions, where the halogen atoms facilitate the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Biological Activity

1-Bromo-3-fluoro-5-iodobenzene, a halogenated aromatic compound, has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₆H₃BrF I. The presence of multiple halogens (bromine, fluorine, and iodine) on the benzene ring significantly influences its reactivity and interactions with biological systems. The compound's unique halogen arrangement can lead to diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. For instance, studies have shown that halogenated benzenes can exhibit significant activity against various bacterial and fungal strains. The presence of iodine in this compound may enhance its antimicrobial efficacy due to iodine's well-documented antiseptic properties.

Anticancer Potential

Research indicates that halogenated compounds can influence cancer cell growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation. Although direct studies on this compound are sparse, related compounds have demonstrated promising anticancer activities. For example, certain brominated compounds have been reported to inhibit tumor growth in vitro and in vivo models .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various halogenated aromatic compounds found that derivatives with multiple halogens exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study suggested that the introduction of iodine could be particularly beneficial in increasing the overall antimicrobial potency.

Case Study 2: Anticancer Activity

In a comparative analysis of halogenated phenyl derivatives, researchers observed that compounds similar to this compound showed significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the ability of these compounds to induce oxidative stress within cancer cells, leading to increased apoptosis rates .

Research Findings

Study Focus Findings
Antimicrobial ActivityEnhanced efficacy against Gram-positive bacteria due to iodine presence.
Anticancer PropertiesInduction of apoptosis in cancer cell lines; oxidative stress as a mechanism.
General Halogenated CompoundsNoted broad-spectrum antimicrobial activity; potential for drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-bromo-3-fluoro-5-iodobenzene with high regioselectivity?

  • Methodological Answer : Regioselective synthesis can be achieved via directed halogenation. For example:

Use directed ortho-metalation (DoM) strategies: A fluorine atom at the meta position directs subsequent halogenation (Br or I) via electronic effects.

Employ Ullmann coupling or Sandmeyer reactions for iodine introduction after bromine/fluorine substitution.

Monitor reaction progress with 19F NMR to confirm substitution patterns, as fluorine’s strong deshielding effects provide distinct signals (e.g., δ -110 to -130 ppm for aromatic fluorides) .

  • Key Considerations : Optimize temperature (-20°C to 0°C) to minimize side reactions like dihalogenation.

Q. How can researchers purify this compound to ≥98% purity for cross-coupling reactions?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate halogenated byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation.
  • Purity Validation : Confirm via GC-MS (retention time ~12–14 min) and HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

TechniqueKey DataReference
1H NMR Absence of aromatic protons (C6H3BrFI) confirms full substitution.
19F NMR Single peak at δ -122 ppm (meta-F) confirms regiochemistry.
GC-MS Molecular ion peak at m/z 300.89 ([M]+) with fragmentation patterns.

Advanced Research Questions

Q. How to resolve contradictory reactivity data in Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Systematic Catalyst Screening : Test Pd(PPh3)4, XPhos-Pd-G3, or NiCl2(dppe) to address halogen-dependent activity (Br vs. I reactivity).
  • Kinetic Studies : Use in-situ 19F NMR to track coupling rates. Fluorine’s electron-withdrawing effect accelerates oxidative addition of Br but slows I substitution .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify interactions between solvents (THF vs. dioxane), bases (K2CO3 vs. CsF), and catalysts.

Q. What factors influence the thermal stability of this compound under reflux conditions?

  • Methodological Answer :

  • Decomposition Pathways : Monitor via TGA (thermal gravimetric analysis) and DSC (differential scanning calorimetry). Decomposition onset occurs at ~180°C, releasing Br2 and I2 gases.
  • Stabilization Strategies : Use inert atmospheres (N2/Ar) and light-protected glassware to prevent radical-mediated degradation.
  • Safety Protocol : Refer to hazard statements (H302, H315) for handling guidelines .

Q. How can computational modeling predict substituent effects on the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model Fukui indices for electrophilic attack. Fluorine’s -I effect increases Br’s electrophilicity.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction barriers.
  • Validation : Compare computed vs. experimental 13C NMR chemical shifts (e.g., C-I at δ 90–100 ppm) .

Q. Why do multi-halogenated benzenes exhibit divergent reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s strong -I effect deactivates the ring, but iodine’s +M effect at para positions can activate specific sites.
  • Steric Effects : Bulky substituents (e.g., -I) hinder NAS at adjacent positions.
  • Experimental Design : Use competitive reactions with p-methylbenzenthiol to quantify site selectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Source Evaluation : Cross-reference CAS RN 845866-85-5 data from CRC Handbook (liquid state) vs. supplier claims (solid at RT). Impurities (e.g., residual Br2) may lower observed melting points.
  • Reproducibility Tests : Recrystallize samples from multiple vendors and analyze via DSC.
  • Documentation : Report purity (≥98% by GC) and storage conditions (desiccated, -20°C) to standardize data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-fluoro-5-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-fluoro-5-iodobenzene

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